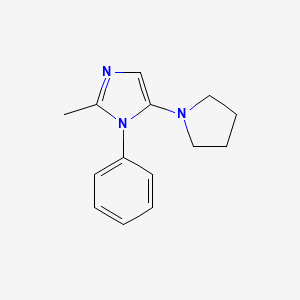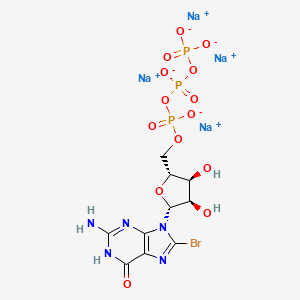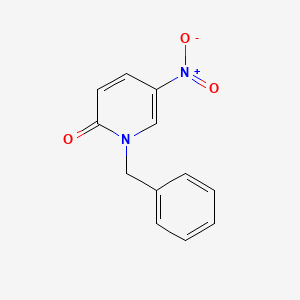
N-(3-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a thiazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both thiazole and thiophene rings in its structure suggests that it may exhibit unique pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Coupling Reactions: The thiazole and thiophene rings are then coupled through a series of reactions, including sulfonation and amide formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(3-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Material Science: Its derivatives are explored for use in organic semiconductors and light-emitting diodes.
Industrial Applications: It is investigated for its potential use as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and thiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. The sulfonamide group can act as a hydrogen bond donor or acceptor, enhancing the compound’s binding affinity to its targets. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
N-(3-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide is unique due to the combination of thiazole and thiophene rings in its structure, which imparts distinct pharmacological properties. The presence of the sulfonamide group further enhances its potential biological activities, making it a valuable compound for medicinal chemistry research.
Propiedades
Fórmula molecular |
C14H12N2O2S3 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H12N2O2S3/c1-10-15-13(9-20-10)11-4-2-5-12(8-11)16-21(17,18)14-6-3-7-19-14/h2-9,16H,1H3 |
Clave InChI |
MMCMWYSMAWYWGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


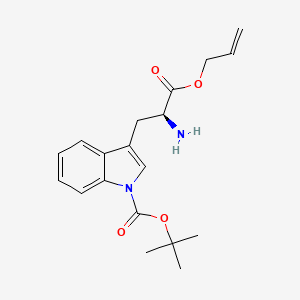

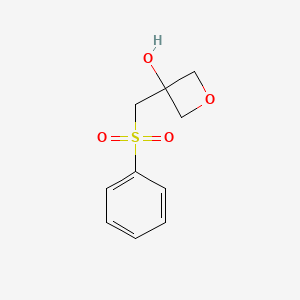

![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
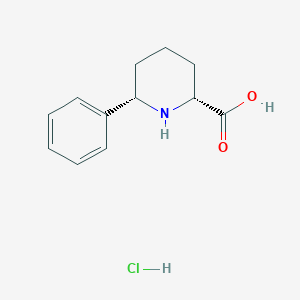
![2-[3-(Trifluoromethyl)phenyl]acetamidoxime](/img/structure/B15203991.png)
![2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B15203993.png)
![2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15204003.png)
![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)

